4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is a synthetic organic compound notable for its complex structure and potential applications in scientific research. This compound features a blend of oxazole and pyrimidine rings, showcasing unique reactivity and biological potential.
Preparation Methods
The synthesis of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole involves multiple steps:
Formation of 6-Cyclobutylpyrimidin-4-ol: The starting material, 6-Cyclobutylpyrimidine, undergoes a hydroxylation reaction to produce 6-Cyclobutylpyrimidin-4-ol.
O-Methylation: The hydroxyl group is methylated to yield 6-Cyclobutylpyrimidin-4-yl methyl ether.
Formation of Piperidinyl Intermediates: The methyl ether is then treated with piperidine under specific conditions to obtain the intermediate 4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine.
Oxazole Ring Formation: This intermediate undergoes cyclization with 2-bromoacetone to form the final compound, this compound.
Chemical Reactions Analysis
This compound exhibits diverse chemical reactivity:
Oxidation: The oxazole ring can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate, forming various oxidative products.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogen gas and a palladium on carbon catalyst, leading to partial or complete hydrogenation of the ring.
Substitution: The compound readily participates in nucleophilic substitution reactions, especially at the pyrimidine ring, where halides or other substituents can be introduced using appropriate nucleophiles.
Scientific Research Applications
4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole has various research applications:
Chemistry: As a building block in organic synthesis, it aids in creating more complex molecules for material science or pharmaceuticals.
Biology: It serves as a molecular probe in biochemical assays to study enzyme activities or protein interactions.
Industry: Used in material science for developing novel polymers or advanced materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidine and oxazole rings provide distinct interaction points for binding to molecular targets, influencing biological pathways.
Comparison with Similar Compounds
4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole is unique due to the combination of oxazole and pyrimidine rings, as well as the cyclobutyl group. Similar compounds might include:
4-((4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole: Featuring a cyclohexyl group instead of a cyclobutyl group, altering its steric and electronic properties.
4-((4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyloxazole: Where a phenyl group replaces the cyclobutyl group, significantly changing its interaction profile and physical properties.
Hope this article enlightens you on the intriguing world of this compound!
Properties
IUPAC Name |
4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-22-17(12-24-14)10-23-7-5-15(6-8-23)11-25-19-9-18(20-13-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNSDWNGDIGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.